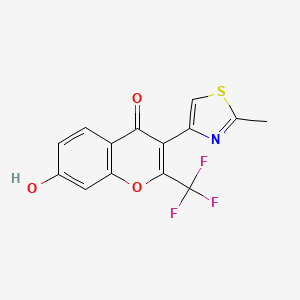

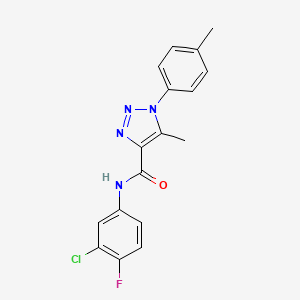

![molecular formula C24H23FN4O2S B2354822 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536710-65-3](/img/structure/B2354822.png)

2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C24H23FN4O2S and its molecular weight is 450.53. The purity is usually 95%.

BenchChem offers high-quality 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Generation of Structurally Diverse Libraries

This compound is related to the process of generating structurally diverse libraries through alkylation and ring closure reactions. A study discussed the use of a ketonic Mannich base derived from 2-acetylthiophene as a starting material in various alkylation and ring closure reactions to produce a wide range of compounds, including dithiocarbamates, thioethers, and derivatives of pyrazoline, pyridine, benzodiazepine, among others. This research highlights the compound's role in synthesizing structurally diverse chemical libraries, which can be crucial for drug discovery and development processes (G. Roman, 2013).

Antioxidant and Antimicrobial Activities

Another study focused on the design, synthesis, biological evaluation, and molecular docking studies of novel 1H-3-indolyl derivatives, including pyridine, pyran, pyrimidine, and pyrazole heterocycles paired with indole and thiophene. These compounds were investigated for their antioxidant activities, with one candidate showing higher activity than ascorbic acid. This suggests the potential of derivatives related to the compound for developing new antioxidants (M. A. Aziz et al., 2021).

Selective 5-HT2A Antagonists

The compound also relates to the synthesis and structure-activity relationship (SAR) analysis of 2-alkyl-4-aryl-pyrimidine fused heterocycles as selective 5-HT2A antagonists. These compounds, with a basic nitrogen placed optimally relative to the pyrimidine and a 4-fluorophenyl group at the pyrimidine's 4-position, showed significant affinity and selectivity, indicating the compound's potential in neuropsychiatric disorder treatments (B. Shireman et al., 2008).

Fungicidal Activities

Furthermore, novel fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones, designed and synthesized through tandem aza-Wittig and annulation reactions, demonstrated fungicidal activities against Rhizoctonia solani and Botrytis cinerea. This showcases the compound's relevance in developing new fungicides for agricultural use (Qingyun Ren et al., 2007).

properties

IUPAC Name |

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN4O2S/c25-16-9-11-17(12-10-16)29-23(31)22-21(18-7-3-4-8-19(18)26-22)27-24(29)32-15-20(30)28-13-5-1-2-6-14-28/h3-4,7-12,26H,1-2,5-6,13-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRCFLBOPVMQLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

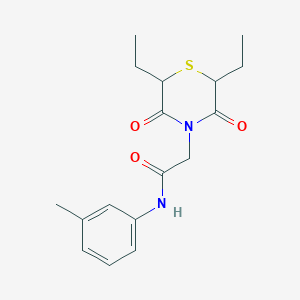

![Ethyl 2-[(4-hydroxythieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2354739.png)

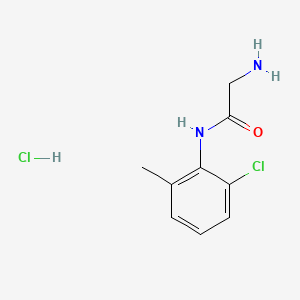

![N-(2-(dimethylamino)ethyl)-2-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2354741.png)

![N-(4-chlorobenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2354745.png)

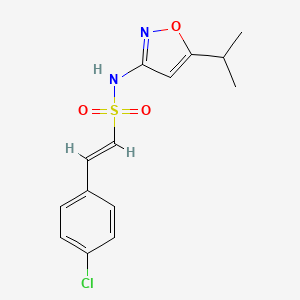

![1,2-Dichloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfonyl]benzene](/img/structure/B2354747.png)

![Ethyl 6-acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2354749.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)butanamide](/img/structure/B2354753.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2354760.png)